tert-Butyl tert-butyl(3-chloropropyl)carbamate
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Overview
Description
Tert-Butyl tert-butyl(3-chloropropyl)carbamate is a compound with a t-butyl and a terminal chloride . The chlorine (Cl) is a good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of tert-Butyl tert-butyl(3-chloropropyl)carbamate is represented by the SMILES stringCC(C)(C)OC(=O)NCCCCl
. The InChI code for the compound is 1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
. Chemical Reactions Analysis
The tert-butoxide is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution, such as in a Williamson ether synthesis or an S_N2 reaction .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 193.67 . The compound is stored in a freezer and it is shipped at room temperature .Scientific Research Applications
Synthesis and Structural Studies
A study by Baillargeon et al. (2017) introduced tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate as a new member of an isostructural family of compounds. These compounds were analyzed for their crystal structures, highlighting the role of hydrogen and halogen bonds in their molecular assembly, which is crucial for understanding the synthesis and properties of such complex organic structures (Baillargeon et al., 2017).
Organic Synthesis
In organic synthesis, the versatility of tert-butyl tert-butyl(3-chloropropyl)carbamate and its derivatives has been demonstrated through various reactions. For instance, Padwa et al. (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, showcasing the compound's role in complex organic reactions and synthesis pathways (Padwa et al., 2003).
Novel Reactions and Methodologies
The development of novel reactions and methodologies using tert-butyl tert-butyl(3-chloropropyl)carbamate has been a focus of research. Ortiz et al. (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating its utility in generating functionalized carbamates, which are valuable intermediates in organic synthesis (Ortiz et al., 1999).
Structural Characterization
Das et al. (2016) synthesized and characterized two carbamate derivatives, highlighting the interplay of strong and weak hydrogen bonds in the crystal packing of these compounds. This study provides insights into the molecular architecture and potential applications of tert-butyl tert-butyl(3-chloropropyl)carbamate derivatives in materials science (Das et al., 2016).
Applications in Photocatalysis
Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using a versatile amidyl-radical precursor, demonstrating the compound's potential in photocatalyzed synthesis pathways to access a range of 3-aminochromones. This highlights the compound's utility in developing new synthetic methods under mild conditions (Wang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROFFONOMNGRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650064 |
Source
|
Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
CAS RN |
133804-18-9 |
Source
|
Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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